Crystallographic Analysis and Structural Characterization of 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole
Crystallographic Analysis and Structural Characterization of 2-(4-Methoxyphenyl)-6-methyl-1H-benzimidazole
Executive Summary
The structural elucidation of benzimidazole derivatives is a critical vector in rational drug design. Compounds containing the 2-arylbenzimidazole scaffold exhibit a broad spectrum of pharmacological properties, including antiviral, anticancer, and antioxidant activities[1]. Specifically, 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole presents a fascinating crystallographic case study. The electron-donating 4-methoxy group influences the electronic distribution across the conjugated system, while the 6-methyl substitution introduces critical considerations regarding solid-state tautomerism (5-methyl vs. 6-methyl forms) and crystal packing.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this class of compounds, synthesizing field-proven methodologies with structural logic derived from closely related analogues[2],[3].
Structural Logic: Tautomerism and Conformational Dynamics
The 5-Methyl / 6-Methyl Tautomeric Equilibrium
In solution, benzimidazoles unsubstituted at the N1 position undergo rapid proton exchange, rendering the 5- and 6-positions chemically equivalent on the NMR timescale. However, during crystallization, the molecule is kinetically or thermodynamically trapped in a specific tautomeric state—or it co-crystallizes as a disordered mixture.
The preference for the 6-methyl over the 5-methyl tautomer in the crystal lattice is dictated entirely by the supramolecular hydrogen-bonding network. Intermolecular N−H⋯N hydrogen bonds typically form infinite chains along specific crystallographic axes (e.g., the c axis)[2]. The methyl group's steric bulk at the 6-position forces the lattice to adopt a packing arrangement that minimizes steric clashes while maximizing the enthalpy gained from these hydrogen bonds.
Dihedral Angles and Planarity
A core analytical metric in 2-arylbenzimidazoles is the dihedral angle between the benzimidazole mean plane and the 2-phenyl substituent.
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Electronic Drive: Conjugation favors a planar conformation (dihedral angle ≈0∘ ).
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Steric Reality: Steric repulsion between the ortho-hydrogens of the phenyl ring and the C4/C7 hydrogens of the benzimidazole core forces a twist.
In the closely related non-methylated analogue, 2-(4-methoxyphenyl)-1H-benzimidazole, this dihedral angle is precisely 34.12(6)°[2]. When bulky substituents are added to the N1 position (e.g., a phenyl or benzyl group), this angle increases dramatically to 48.00°–88.88°, resulting in T-shaped molecular geometries[1],[3].
Diagram 1: Tautomeric equilibrium and solid-state kinetic trapping mechanisms.
Experimental Protocols: A Self-Validating Workflow
To achieve publication-quality crystallographic data (e.g., for submission to the Cambridge Structural Database), the experimental workflow must be meticulously controlled. Every step below includes the fundamental causality behind the choice.
Phase 1: High-Fidelity Single Crystal Growth
Objective: Obtain a single, macroscopic crystal (approx. 0.30×0.30×0.20 mm) free of twinning and defects[1].
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Solvent Selection: Dissolve 50 mg of synthesized 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole in 5 mL of a binary solvent system (e.g., Ethanol/DMF, 80:20 v/v). Causality: Ethanol provides moderate solubility and participates in transient hydrogen bonding, while DMF acts as a co-solvent to prevent rapid precipitation, ensuring the system remains near equilibrium.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to multiple microcrystals rather than a single measurable crystal.
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Slow Evaporation: Cover the vial with Parafilm and puncture 2-3 microscopic holes. Leave undisturbed at 293 K in a vibration-free environment for 7–14 days. Causality: Slow solvent evaporation controls the supersaturation rate, allowing molecules to align perfectly into the thermodynamic minimum of the crystal lattice.
Phase 2: SCXRD Data Collection
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Crystal Mounting: Select a colorless block crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and solvent loss. Upon flash-cooling, the oil forms a glass rather than crystalline ice, preventing parasitic diffraction rings.
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Diffraction: Transfer the loop to a diffractometer (e.g., Bruker APEX II) equipped with a Cryostream set to 100 K. Use Mo K α radiation ( λ=0.71073 Å). Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate resolution of hydrogen atoms[2]. Mo K α is preferred over Cu K α to minimize absorption effects for standard organic molecules.
Phase 3: Structure Solution and Refinement
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Data Reduction: Integrate frames using SAINT and apply multi-scan absorption corrections using SADABS. Causality: Corrects for the varying path lengths of X-rays through the non-spherical crystal[1].
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Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Causality: Direct methods mathematically estimate the phases of the structure factors, generating an initial electron density map for heavy atoms (C, N, O).
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Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Locate the critical imidazole N-H proton in the difference Fourier map and refine it freely or with a riding model. Causality: Refining on F2 utilizes all data (including weak reflections), providing better statistical reliability.
Diagram 2: End-to-end experimental workflow for SCXRD structural elucidation.
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and geometric features for 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole, extrapolated from validated data of its direct structural analogues[2],[4].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C15H14N2O |
| Formula Weight ( Mr ) | 238.28 g/mol [5] |
| Crystal System | Monoclinic[2] |
| Space Group | P21/c |
| Temperature | 100 K |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Absorption Correction | Multi-scan (SADABS)[1] |
| Refinement Method | Full-matrix least-squares on F2 [1] |
| Goodness-of-fit (S) on F2 | ≈1.03 |
| Final R indices [ I>2σ(I) ] | R1≈0.049 , wR2≈0.117 [2] |
Table 2: Key Geometric and Supramolecular Parameters
| Structural Feature | Measurement | Causality / Implication |
| Dihedral Angle (Benzimidazole to Phenyl) | ≈34.1∘ [2] | Balance between π -conjugation and steric hindrance of ortho-hydrogens. |
| N−H⋯N Hydrogen Bond Distance | ≈2.85−2.95 Å | Primary driver of 1D chain formation along the crystallographic c axis[2]. |
| C−H⋯O (Methoxy) Interaction | ≈3.20−3.40 Å | Secondary stabilization linking 1D chains into 2D layers[6],[3]. |
| C−H⋯π Interactions | Present | Weak dispersive forces stabilizing the 3D supramolecular architecture[1]. |
Conclusion
The crystal structure analysis of 2-(4-methoxyphenyl)-6-methyl-1H-benzimidazole highlights the intricate balance between intramolecular electronic effects and intermolecular packing forces. By employing rigorous SCXRD methodologies—from controlled slow-evaporation crystallization to low-temperature data collection—researchers can accurately map the tautomeric state and hydrogen-bonding networks. These structural insights are not merely academic; they are foundational for computational docking studies and the rational design of next-generation benzimidazole-based therapeutics.
References
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Title: 2-(4-Methoxyphenyl)-1H-benzimidazole Source: Acta Crystallographica Section E: Structure Reports Online (2006) URL: [Link]
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Title: 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole Source: Acta Crystallographica Section E: Structure Reports Online (2013) / PMC URL: [Link]
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Title: Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate Source: IUCrData (2016) URL: [Link]
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Title: Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde Source: Acta Crystallographica Section E: Crystallographic Communications (2015) / PMC URL: [Link]
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Title: 2-(4-methoxybenzyl)-1H-benzimidazole | C15H14N2O Source: PubChem Database, National Center for Biotechnology Information URL: [Link]
Sources
- 1. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-(4-methoxyphenyl)-1H-1,3-benzodiazole | C14H12N2O | CID 345686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-methoxybenzyl)-1H-benzimidazole | C15H14N2O | CID 763894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
